![molecular formula C10H7N3 B13687693 [1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
[1,2,4]Triazolo[4,3-b]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-b]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a triazole ring fused to an isoquinoline structure, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with hydrazine and subsequent cyclization with nitriles or other suitable reagents. For instance, the Claisen–Schmidt condensation of isoquinoline derivatives with substituted aldehydes using potassium hydroxide as a catalyst has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[4,3-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these sectors.
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[4,3-b]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound may also inhibit key enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline: Another triazole-isoquinoline derivative with similar biological activities.
[1,2,4]Triazolo[3,4-b]quinazoline: Known for its anticancer and antimicrobial properties.
[1,2,4]Triazolo[3,4-c]quinazoline: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
[1,2,4]Triazolo[4,3-b]isoquinoline stands out due to its unique structural features and the specific biological activities it exhibits. Its ability to induce oxidative stress and apoptosis in cancer cells, along with its antimicrobial properties, makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H7N3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-b]isoquinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-6-13-7-11-12-10(13)5-8(9)3-1/h1-7H |
InChI-Schlüssel |
DPEYBIWFOTZXDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=NN=CN3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
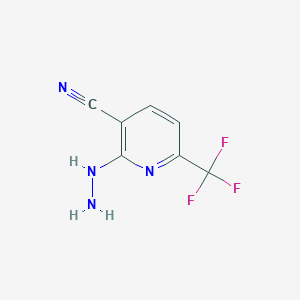



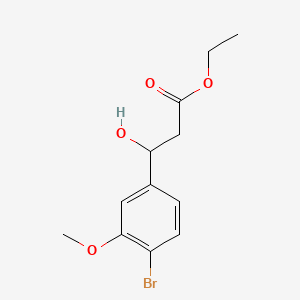
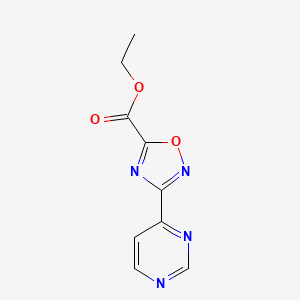
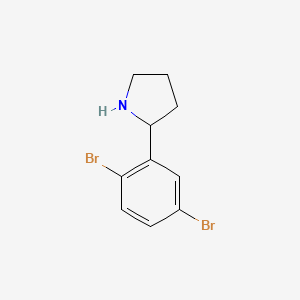
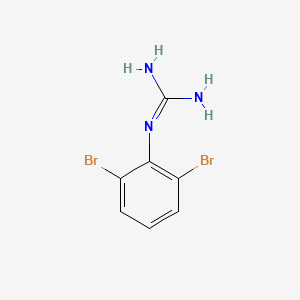
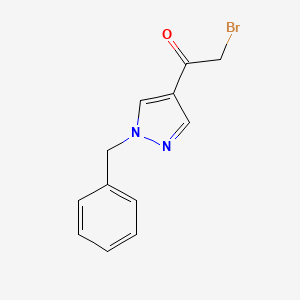
![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)

